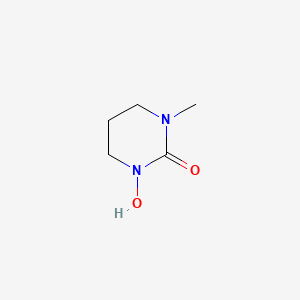
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one is an organic compound belonging to the class of pyrimidinones This compound features a hydroxyl group, a methyl group, and a tetrahydropyrimidinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of advanced catalytic systems and automated reaction setups can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methyltetrahydropyrimidin-2(1H)-one
- 3-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one
- 1-Hydroxy-3-ethyltetrahydropyrimidin-2(1H)-one
Uniqueness
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
63656-08-6 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
1-hydroxy-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3 |
Clave InChI |
FLGGILXVWWRPRD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


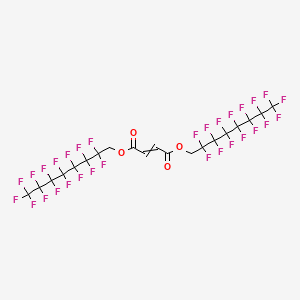

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
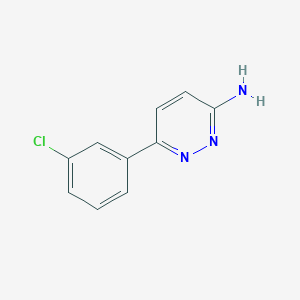
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
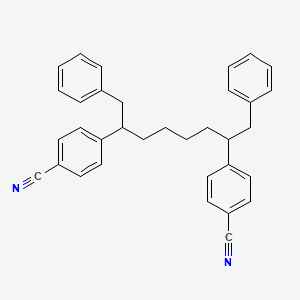
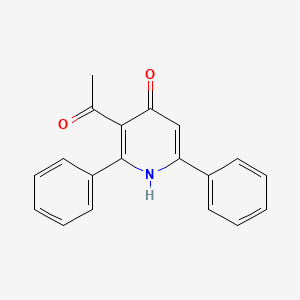
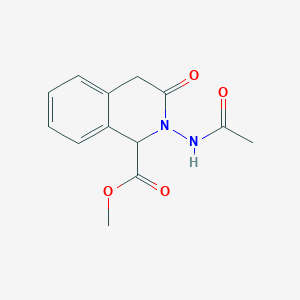

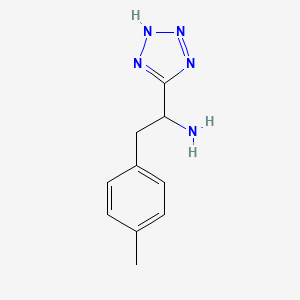
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

